Product packaging for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one(Cat. No.:CAS No. 208641-42-3)

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Cat. No.: B14247108
CAS No.: 208641-42-3
M. Wt: 194.23 g/mol
InChI Key: ZKWCOMLAOQTYIJ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Related Disciplines

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one belongs to the class of organic compounds known as β-hydroxy ketones. wikipedia.orgucla.edu This classification is significant due to the versatile reactivity of the β-hydroxy ketone functional group, which makes these compounds valuable intermediates in organic synthesis. organic-chemistry.org The presence of both a hydroxyl group and a ketone allows for a variety of chemical transformations, including dehydration to form α,β-unsaturated ketones, oxidation of the secondary alcohol, and reduction of the ketone.

The general importance of β-hydroxy ketones lies in their utility as building blocks for more complex molecules. They are key products of the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org The synthesis of β-hydroxy ketones is a critical step in the production of many natural products and pharmaceuticals. While specific applications of this compound are not widely documented, its structural motifs suggest potential areas of investigation in medicinal chemistry and materials science, drawing parallels from its more studied isomers.

A plausible synthetic route to this compound is through an aldol addition reaction between 3-methoxybenzaldehyde (B106831) and acetone (B3395972). libretexts.org This reaction, typically base-catalyzed, would involve the formation of an enolate from acetone which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. Subsequent protonation of the resulting alkoxide would yield the target β-hydroxy ketone.

Another potential synthetic pathway involves the Grignard reaction. mnstate.edu A Grignard reagent, such as 3-methoxyphenylmagnesium bromide, could be reacted with a protected form of acetoacetic ester. aroonchande.com The Grignard reagent would add to the ketone, and subsequent deprotection and workup would yield the desired this compound.

Historical Perspective of Related Butanone Derivatives in Academic Inquiry

While dedicated research on this compound is not extensive, the historical context of its isomers provides valuable insight into the academic interest in this class of compounds. Two notable isomers are 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, commonly known as Zingerone (B1684294), and 4-(4-hydroxyphenyl)butan-2-one, known as Raspberry Ketone.

Zingerone is a key component of ginger (Zingiber officinale) and is responsible for its pungent aroma when cooked. ucla.edunist.gov It is formed from the dehydration of gingerol during heating. ucla.edu The study of Zingerone and other gingerols has a long history, driven by their use in traditional medicine and their interesting pharmacological properties. nist.gov

Raspberry Ketone, as its name suggests, is the primary aroma compound found in raspberries. Its investigation has been largely motivated by the food and fragrance industries. More recently, it has gained attention for its potential applications in cosmetics and as a dietary supplement. The synthesis of Raspberry Ketone has been a subject of academic and industrial research, with various methods developed to produce it efficiently. google.com

The study of these related butanone derivatives highlights the importance of the substitution pattern on the phenyl ring in determining the biological activity and physical properties of these compounds. This underscores the potential for novel properties in less-studied isomers like this compound.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure. The "butan-2-one" indicates a four-carbon chain with a ketone functional group at the second carbon. The "4-hydroxy" prefix specifies a hydroxyl (-OH) group attached to the fourth carbon of the butane (B89635) chain. The "(3-methoxyphenyl)" substituent at the fourth carbon indicates a phenyl ring attached via its first carbon, with a methoxy (B1213986) (-OCH3) group at the third position of the phenyl ring.

The key structural features of this molecule are:

A Butanone Backbone: A four-carbon chain with a carbonyl group at the C2 position.

A β-Hydroxy Group: The hydroxyl group is on the carbon beta to the carbonyl group (C4). This makes it a β-hydroxy ketone. ucla.edu

A Substituted Phenyl Ring: A phenyl group is attached to the C4 carbon.

A Methoxy Group: The phenyl ring is substituted with a methoxy group at the meta position (C3).

The presence of a chiral center at the C4 carbon, which is bonded to four different groups (a hydroxyl group, a 3-methoxyphenyl (B12655295) group, a hydrogen atom, and the rest of the carbon chain), means that this compound can exist as a pair of enantiomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B14247108 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one CAS No. 208641-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208641-42-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-hydroxy-4-(3-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3

InChI Key

ZKWCOMLAOQTYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One

Retrosynthetic Analysis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy for this β-hydroxy ketone involves breaking the C-C bond between the alpha and beta carbons relative to the carbonyl group. This disconnection is based on the well-established aldol (B89426) reaction. ed.ac.ukresearchgate.netyoutube.comyoutube.comlibretexts.org

This leads to two key synthons: an enolate derived from acetone (B3395972) and an electrophilic carbonyl compound, 3-methoxybenzaldehyde (B106831). The corresponding real-world starting materials for these synthons are acetone and 3-methoxybenzaldehyde, respectively. This retrosynthetic pathway suggests that an aldol condensation reaction between these two precursors could be a viable route to the target molecule or a closely related intermediate.

An alternative disconnection could involve the C-O bond of the hydroxyl group, suggesting a nucleophilic attack on a corresponding epoxide or a related electrophile. However, the aldol-based disconnection is generally more common and efficient for β-hydroxy ketones.

Conventional Synthetic Routes for this compound and its Analogues

Conventional synthetic approaches to this compound and similar structures heavily rely on fundamental organic reactions. These routes typically involve the formation of the carbon skeleton followed by functional group manipulations.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone for the synthesis of the carbon backbone of 4-arylbutan-2-ones. researchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of synthesizing the precursor to the target molecule, 3-methoxybenzaldehyde is reacted with acetone. researchgate.netprepchem.comlibretexts.org The initial product of this condensation is often the α,β-unsaturated ketone, 4-(3-methoxyphenyl)but-3-en-2-one, due to spontaneous dehydration of the intermediate β-hydroxy ketone under the reaction conditions. youtube.com

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like ethanol (B145695) or water. blogspot.com The regioselectivity of the reaction is controlled by the fact that 3-methoxybenzaldehyde lacks α-hydrogens and cannot self-condense.

AldehydeKetoneBaseSolventProductYieldReference
4-hydroxy-3-methoxybenzaldehydeAcetoneNaOHWater/Acetone(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one73% iucr.org
p-AnisaldehydeAcetoneKOHWater/Acetone4-(4'-methoxyphenyl)-3-buten-2-one- youtube.com
AnisaldehydeAcetoneSodium tungstateEthanol(E)-4-(4-Methoxyphenyl)but-3-en-2-one96% nih.gov

Subsequent to the formation of the α,β-unsaturated ketone, a reduction of the carbon-carbon double bond is necessary to obtain the saturated butanone skeleton. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through other reduction methods like transfer hydrogenation. nih.govacs.orgacs.orgorganic-chemistry.orgresearchgate.net

The methoxy (B1213986) group on the phenyl ring is typically incorporated from the starting material, 3-methoxybenzaldehyde. However, if starting from a hydroxylated precursor, etherification would be necessary. The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. nih.gov In a hypothetical scenario starting from 3-hydroxybenzaldehyde, methylation could be achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Direct hydroxylation of an aromatic ring is often challenging due to issues with regioselectivity and over-oxidation. However, various methods exist for the introduction of a hydroxyl group if needed, although for this specific target molecule, it is more synthetically efficient to start with a precursor that already contains the desired oxygenation pattern.

The final step in the synthesis of this compound from its corresponding butanone precursor involves the reduction of the ketone functionality to a secondary alcohol. libretexts.orgncert.nic.inopenochem.orgchemistrysteps.com A variety of reducing agents can be employed for this transformation.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. libretexts.orgopenochem.org It is often used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less selective and requires anhydrous conditions. openochem.org

For the conversion of Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) to the corresponding alcohol, 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, sodium borohydride in methanol has been shown to be effective, affording the product in quantitative yield. chemicalbook.com

KetoneReducing AgentSolventProductYieldReference
ZingeroneNaBH4Methanol4-(4-hydroxy-3-methoxyphenyl)butan-2-olQuantitative chemicalbook.com

Catalytic hydrogenation can also be employed for the reduction of ketones, although it often requires harsher conditions (higher pressure and temperature) compared to hydride reagents. acs.orgrsc.org

Advanced and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methodologies. This includes the use of catalytic systems to achieve high levels of stereoselectivity and reduce waste.

Catalytic approaches can be applied to various stages of the synthesis of this compound. For the key aldol condensation step, catalytic methods can offer improved yields and selectivities under milder conditions. For instance, the use of solid acid or base catalysts can simplify product isolation and catalyst recycling.

The reduction of the ketone to the alcohol presents an opportunity for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds. wikipedia.orgrsc.orgacs.org Chiral catalysts can be used to selectively produce one enantiomer of the alcohol.

Catalytic Asymmetric Reduction:

Transition Metal Catalysis: Ruthenium, rhodium, and iridium complexes with chiral ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.orgnih.gov These methods can provide high enantioselectivities (ee) for a broad range of substrates.

Organocatalysis: Chiral organocatalysts, such as those derived from proline, can also be used for the asymmetric reduction of ketones, often employing a stoichiometric hydride source like boranes. rsc.org

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones. nih.govacs.orgnih.govrsc.orgtaylorfrancis.com Whole-cell biocatalysts or isolated enzymes can be used to produce chiral alcohols with excellent enantiomeric excess under mild, aqueous conditions. This approach is considered a green and sustainable alternative to traditional chemical methods.

The choice of catalyst and reaction conditions can be tailored to achieve the desired stereochemical outcome. For example, different enzymes or chiral ligands can be screened to find the optimal system for the reduction of 4-(3-methoxyphenyl)butan-2-one (B6150039) to either the (R)- or (S)-enantiomer of this compound.

Catalyst TypeExampleAdvantages
Transition Metal CatalystChiral Ru-diamine complexHigh enantioselectivity, broad substrate scope
OrganocatalystOxazaborolidineGood for simple ketones, predictable stereochemistry
BiocatalystKetoreductase (KRED)High enantioselectivity, mild conditions, environmentally friendly

Catalytic Strategies for this compound

Homogeneous Catalysis for Butanone Architectures

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity due to well-defined active sites. wikipedia.orgillinois.edu In the context of butanone synthesis, transition metal complexes are often employed. For instance, the oxidation of alkenes to ketones, such as butene-1 to butanone, can be achieved using homogeneous catalysts like palladium in combination with molybdovanadophosphoric heteropoly acids. researchgate.net While not a direct synthesis of the title compound, this illustrates a fundamental approach to forming the butanone functional group.

Another prominent example is hydroformylation, a process that uses soluble rhodium or cobalt complexes to add a formyl group and hydrogen across a double bond, which can be a precursor step in more complex syntheses. wikipedia.org Acid catalysis is also a cornerstone of homogeneous catalysis, with protons from acids like HCl or H₂SO₄ accelerating reactions such as the hydrolysis of esters or, more relevantly, aldol condensations. wikipedia.org In the synthesis of this compound, a base like sodium hydroxide (NaOH) dissolved in the reaction medium is a common homogeneous catalyst for the aldol condensation step. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is of paramount importance in industrial chemistry due to the ease of catalyst separation and recycling. google.com For aldol condensation reactions, which are central to producing this compound, a variety of solid catalysts have been investigated to replace traditional homogeneous catalysts. uaic.ro

These solid catalysts often possess both acidic and basic sites that work in concert. The reaction mechanism on these surfaces typically involves the abstraction of a proton from the alpha-carbon of the ketone (acetone) on a basic site, forming an enolate. This enolate then attacks the carbonyl group of the aldehyde (3-methoxybenzaldehyde), which may be activated by an acidic site. acs.org

Common heterogeneous catalysts for aldol condensations include:

Metal Oxides: Single and double metal oxides such as MgO, CaO, ZnO, and mixed oxides like Mg-Al or Zn-Al have demonstrated high activity. researchgate.net Magnesium oxide, in particular, has been noted for its catalytic performance. researchgate.net

Hydrotalcites: These layered double hydroxides are effective solid base catalysts for aldol condensations. uaic.ro

Zeolites: These crystalline aluminosilicates, especially when modified with alkali metals like caesium, can catalyze aldol reactions, though their activity can sometimes be limited. acs.orgresearchgate.net

Functionalized Resins: Strongly basic, macroreticular polymeric resins with quaternary ammonium (B1175870) groups can serve as recyclable heterogeneous catalysts for cross-aldol reactions. google.com

The choice of catalyst can significantly influence the selectivity of the reaction, directing it towards the desired aldol addition product and minimizing subsequent dehydration or side reactions. umass.edu

Table 1: Examples of Heterogeneous Catalysts in Aldol Condensation
Catalyst TypeSpecific ExampleKey FeatureReference
Metal OxidesMagnesium Oxide (MgO)High activity and selectivity in certain aldol reactions. researchgate.net
HydrotalcitesCommercial KW2200Solid base catalyst used for cross-condensations. uaic.ro
Modified ZeolitesCaesium modified zeolitesWell-known for catalytic activity in aldol condensations. researchgate.net
Polymeric ResinsAnionic resin with -CH₂N⁺(CH₃)₃ groupsRecyclable catalyst for cross-aldol reactions. google.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. This involves the use of less hazardous solvents, maximizing the incorporation of starting materials into the final product (atom economy), and improving energy efficiency.

Solvent-Free Reaction Conditions

Performing organic reactions in the absence of a solvent minimizes the environmental impact associated with solvent production, use, and disposal. Aldol reactions are particularly amenable to solvent-free conditions. uoregon.edu In one notable approach, two solid reactants are mixed, leading to liquefaction through melting point depression. The subsequent addition of a catalytic amount of a base, such as NaOH, initiates the reaction, which proceeds to completion in the liquid state, often with the product solidifying upon formation. uoregon.edu This technique is not only environmentally benign but also simplifies product isolation.

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy are a key goal of green chemistry as they generate less waste.

The aldol addition reaction, which forms this compound from 3-methoxybenzaldehyde and acetone, is an excellent example of an atom-economical transformation. kccollege.ac.in In this addition reaction, all the atoms of the reactants are incorporated into the final product. uoregon.edu

Reaction: C₈H₈O₂ (3-methoxybenzaldehyde) + C₃H₆O (acetone) → C₁₁H₁₄O₃ (this compound)

Atom Economy: 100%

If the reaction proceeds further to dehydration (aldol condensation), a molecule of water is eliminated, which lowers the atom economy. uoregon.edu Therefore, controlling the reaction to favor the initial hydroxy-ketone product is advantageous from an atom economy perspective. Catalysts play a crucial role in achieving this control. kccollege.ac.in

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety, and the potential for process intensification and automation.

The synthesis of substituted benzylacetone (B32356) molecules, such as 4-(4-methoxyphenyl)butan-2-one (an isomer of the title compound), has been successfully adapted to a multistep flow system using micropacked bed reactors. aidic.it Such a system can separate the distinct chemical steps—in this case, alcohol oxidation, aldol coupling, and reduction—allowing for individual optimization of reaction conditions and catalysts for each stage. aidic.it For the synthesis of this compound, a flow process could involve pumping a stream of 3-methoxybenzaldehyde and acetone through a heated reactor packed with a solid heterogeneous catalyst. This approach allows for precise control over temperature, pressure, and residence time, leading to higher yields and selectivity.

Stereoselective Synthesis of this compound and its Stereoisomers

The hydroxyl-bearing carbon atom in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-one and (S)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-one. Stereoselective synthesis aims to produce a single enantiomer preferentially.

Asymmetric aldol reactions are a primary method for achieving this. stanford.edu This is typically accomplished using chiral catalysts or auxiliaries. Research into the synthesis of structurally similar compounds provides insight into potential methods. For example, the asymmetric synthesis of (S)-4-Hydroxy-4-(4-methylphenyl)butan-2-one and (S)-4-Hydroxy-4-(4-methoxyphenyl)butan-2-one has been demonstrated. rsc.org In one study, a specific chiral catalyst was used to produce the (S)-aldol product with an enantiomeric excess (ee) of 82%. rsc.org Similarly, the synthesis of (R)-4-hydroxy-4-(nitrophenyl)butan-2-one highlights the feasibility of producing the (R)-enantiomer through targeted synthetic strategies. researchgate.net

These methods rely on creating a chiral environment during the C-C bond formation, which directs the incoming nucleophile (the acetone enolate) to one face of the aldehyde's carbonyl group over the other.

Table 2: Examples of Stereoselective Aldol Reactions for Analogous Compounds
Target CompoundCatalyst/MethodResulting StereoisomerEnantiomeric Excess (ee)Reference
(S)-4-Hydroxy-4-(4-methylphenyl)butan-2-oneChiral catalyst l-3(S)82% rsc.org
(R)-4-hydroxy-4(nitrophenyl)butan-2-oneNot specified in abstract(R)Not specified researchgate.net

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliaries are particularly effective in asymmetric aldol reactions for the synthesis of β-hydroxy carbonyl compounds, typically yielding syn-aldol products with high diastereoselectivity.

The general approach involves the acylation of a chiral oxazolidinone, derived from a readily available amino acid such as valine or phenylalanine, to form an N-acyl imide. This imide is then converted to a stereochemically defined enolate, which subsequently reacts with an aldehyde.

In the context of synthesizing this compound, an N-propionyl oxazolidinone can be employed. The formation of a Z-boron enolate is achieved by treating the imide with a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine. This Z-enolate then reacts with 3-methoxybenzaldehyde through a highly organized, chair-like Zimmerman-Traxler transition state. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter.

The reaction typically proceeds with high diastereoselectivity, favoring the formation of the syn-aldol adduct. After the reaction, the chiral auxiliary can be cleaved under mild conditions, for instance, through hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired β-hydroxy ketone and recover the auxiliary.

Table 1: Representative Chiral Auxiliary-Mediated Aldol Reaction

EntryChiral AuxiliaryAldehydeReagentsDiastereomeric Ratio (syn:anti)Yield (%)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone3-Methoxybenzaldehyde1. n-Bu₂BOTf, i-Pr₂NEt2. LiOH, H₂O₂>95:5~85

Note: The data in this table is representative of typical Evans aldol reactions and is provided for illustrative purposes.

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a substoichiometric amount of a chiral catalyst to generate a chiral product. Organocatalysis, in particular, has emerged as a powerful strategy for asymmetric aldol reactions. Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction between acetone and various aldehydes.

The mechanism of proline-catalyzed aldol reactions is believed to proceed through an enamine intermediate. The secondary amine of proline reacts with acetone to form an enamine, which then attacks the aldehyde. The carboxylic acid group of proline is thought to play a crucial role in activating the aldehyde through hydrogen bonding and in facilitating the stereoselective C-C bond formation via a chair-like transition state.

For the synthesis of this compound, L-proline can catalyze the direct aldol reaction between acetone and 3-methoxybenzaldehyde. The reaction is typically carried out in a suitable solvent, such as DMSO or even neat acetone, and often at room temperature or below to enhance enantioselectivity. The use of L-proline generally leads to the formation of the (R)-enantiomer of the aldol product, while D-proline would yield the (S)-enantiomer.

Various modified proline catalysts have been developed to improve the efficiency and enantioselectivity of the reaction. These modifications often involve the introduction of bulky substituents to enhance steric shielding in the transition state.

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction of 3-Methoxybenzaldehyde

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1L-Proline (20)DMSOrt247585 (R)
2L-Proline (30)Neat Acetone0486892 (R)

Note: The data in this table is based on typical proline-catalyzed aldol reactions and is provided for illustrative purposes.

Diastereoselective Control in Functionalization

Diastereoselective control in functionalization involves the stereoselective transformation of a pre-existing functional group in a molecule that already contains one or more stereocenters. In the context of this compound, this can be exemplified by the diastereoselective reduction of a precursor β-hydroxy ketone to form a 1,3-diol, where the stereochemistry of the newly formed alcohol is controlled by the existing stereocenter.

While the target molecule itself is a β-hydroxy ketone, further reduction of the ketone can lead to diastereomeric diols. The control of this reduction is a critical aspect of stereoselective synthesis. Two prominent methods for the diastereoselective reduction of β-hydroxy ketones are the Narasaka–Prasad reduction and the Evans–Saksena reduction.

The Narasaka–Prasad reduction typically employs a boron chelating agent, such as diethylmethoxyborane, followed by reduction with sodium borohydride. The boron agent forms a six-membered chelate with the β-hydroxy ketone, which directs the hydride delivery from the less hindered face to produce the syn-1,3-diol with high diastereoselectivity.

Conversely, the Evans–Saksena reduction utilizes a triacetoxyborohydride (B8407120) reagent, which facilitates an intramolecular hydride delivery from the same face as the existing hydroxyl group, leading to the formation of the anti-1,3-diol.

These methods allow for the selective synthesis of either the syn or anti diol from the same β-hydroxy ketone precursor, demonstrating a high level of diastereoselective control.

Table 3: Diastereoselective Reduction of a β-Hydroxy Ketone Precursor

EntryPrecursorReduction MethodReagentsDiastereomeric Ratio (syn:anti)Product
1(R)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-oneNarasaka–Prasad1. Et₂BOMe2. NaBH₄>95:5(2S,4R)-4-(3-methoxyphenyl)butane-2,4-diol
2(R)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-oneEvans–SaksenaMe₄NB(OAc)₃H<5:95(2R,4R)-4-(3-methoxyphenyl)butane-2,4-diol

Note: This table illustrates the principles of diastereoselective reduction on the target molecule as a precursor to chiral diols.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The expected ¹H NMR spectrum of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one in a deuterated solvent such as chloroform (CDCl₃) would exhibit several key signals. The protons of the aromatic ring are expected to appear in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm. The methyl protons of the ketone moiety (-COCH₃) would also likely appear as a singlet, shifted downfield to around δ 2.2 ppm. The methylene protons (-CH₂-) adjacent to the ketone and the chiral center would exhibit more complex splitting patterns, likely appearing as multiplets in the δ 2.8-3.0 ppm region. The proton on the chiral carbon bearing the hydroxyl group (-CHOH) would likely be observed as a multiplet around δ 5.1-5.3 ppm. Finally, the hydroxyl proton (-OH) signal is expected to be a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.8 - 7.3Multiplet
-CHOH5.1 - 5.3Multiplet
-OCH₃~3.8Singlet
-CH₂-2.8 - 3.0Multiplet
-COCH₃~2.2Singlet
-OHVariableBroad Singlet
Table 1. Predicted ¹H NMR chemical shifts for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Based on data from analogous structures, the predicted ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom. rsc.org

The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of δ 208-210 ppm. The aromatic carbons would resonate in the region of δ 112-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbon ipso to the butanone chain at the higher end. The carbon of the chiral center (-CHOH) is predicted to be around δ 69-71 ppm. The methoxy carbon (-OCH₃) would likely show a signal around δ 55 ppm. The methylene carbon (-CH₂-) is expected at approximately δ 52 ppm, and the methyl carbon of the ketone group (-COCH₃) would appear at around δ 31 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O208 - 210
Aromatic C-O~160
Aromatic C-C112 - 145
-CHOH69 - 71
-OCH₃~55
-CH₂-~52
-COCH₃~31
Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule. columbia.edu

An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. columbia.edu This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, the proton signal around δ 5.2 ppm would correlate with the carbon signal around δ 70 ppm, confirming the -CHOH group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄O₃. The calculated exact mass for this formula is 194.0943 g/mol . An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition of the molecule. For instance, HRMS data for a related compound with the molecular formula C₁₃H₂₀NO₂ showed a measured m/z of 222.1490, which was in close agreement with the calculated value of 222.1494. rsc.org

TechniqueParameterExpected Value
HRMSMolecular FormulaC₁₁H₁₄O₃
HRMSCalculated Exact Mass194.0943
HRMSExpected [M+H]⁺195.1016
HRMSExpected [M+Na]⁺217.0835
Table 3. Expected High-Resolution Mass Spectrometry data for this compound.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation of the molecule. memphis.edu The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. While a specific EI mass spectrum for this compound is not detailed in the available literature, the fragmentation of a closely related compound, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone (Zingerone), is available from sources like the NIST WebBook. nist.govnist.gov

The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group, leading to the formation of an acylium ion (CH₃CO⁺) at m/z 43. Another significant fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 176. Cleavage of the bond between the chiral carbon and the phenyl ring would generate a resonance-stabilized benzylic cation. Further fragmentation of the aromatic ring and the side chain would produce a complex pattern of lower mass ions, which would be characteristic of the molecule's structure.

m/zProposed Fragment IonFragmentation Pathway
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)
179[M - CH₃]⁺Loss of a methyl radical
176[M - H₂O]⁺Loss of water
137[C₈H₉O₂]⁺Benzylic cleavage
107[C₇H₇O]⁺Further fragmentation of benzylic ion
43[C₂H₃O]⁺Acylium ion from α-cleavage
Table 4. Predicted major fragment ions in the Electron Ionization (EI) mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 4-(4-Hydroxyphenyl)-2-butanone, shows a characteristic peak around 1700 cm⁻¹ which is indicative of a carbonyl group (C=O) youtube.com. Another notable feature is a broad peak observed at approximately 3600 cm⁻¹, suggesting the presence of a hydroxyl group (-OH) youtube.com. More specific data for a similar compound, N-tert-Butyl-N-methyl-3-methoxybenzamide, reveals IR absorption bands at 2960, 1788, 1719, 1610, 1490, 1378, 1264, 1043, and 798 cm⁻¹ rsc.org. The National Institute of Standards and Technology (NIST) also provides IR spectrum data for 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, which is structurally very similar to the target compound nist.gov.

Table 1: Characteristic IR Absorption Bands for this compound Analogs

Functional GroupWavenumber (cm⁻¹)Source
Carbonyl (C=O)~1700 youtube.com
Hydroxyl (O-H)~3600 youtube.com
Various2960, 1788, 1719, 1610, 1490, 1378, 1264, 1043, 798 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the chromophores within a molecule, which are the parts of the molecule that absorb light. For compounds structurally similar to this compound, such as raspberry ketone {4-(4-hydroxyphenyl)butan-2-one}, HPLC methods with UV-Vis detection have been developed to determine its presence in various products scirp.org. This indicates that the phenyl ring and carbonyl group in the molecule act as significant chromophores, absorbing light in the UV-Vis region. The exact absorption maxima (λmax) would provide further insight into the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For the related compound (E)-4-(4-Methoxyphenyl)but-3-en-2-one, the crystal structure was determined to be monoclinic nih.gov. The dihedral angle between the benzene ring and the but-3-en-2-one group in this molecule is 4.04 (5)° nih.gov. In another similar structure, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, the molecule exhibits a high degree of conjugation, and intermolecular hydrogen bonds connect adjacent molecules to form one-dimensional chains researchgate.net. While specific crystallographic data for this compound is not detailed in the provided search results, the analysis of these related structures offers valuable insights into the likely solid-state conformation and intermolecular interactions of the target compound.

Table 2: Crystallographic Data for a Structurally Related Compound, (E)-4-(4-Methoxyphenyl)but-3-en-2-one

Crystal DataValue
Crystal SystemMonoclinic
a10.1623 (19) Å
b13.292 (3) Å
c6.6488 (13) Å
β98.486 (3)°
V888.3 (3) ų
Z4

Source: nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds. For the related raspberry ketone, various HPLC methods have been established. One method utilizes a reversed-phase ODS column with fluorescence detection after pre-column derivatization scirp.org. Another approach for a similar compound, 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, employs a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.comsielc.com. For mass spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid sielc.comsielc.com. Furthermore, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the determination of raspberry ketone, indicating the suitability of this technique for sensitive and specific quantification researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. It has been utilized to determine the chemical composition of extracts containing related compounds. For instance, Butan-2-one,4-(3-hydroxy-2-methoxyphenyl) was identified in Zingiber officinale using GC-MS analysis, with a specific retention time of 12.248 minutes researchgate.net. The National Institute of Standards and Technology (NIST) provides gas chromatography data for 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- nist.gov. GC-MS is also employed to analyze for potential fraudulent compositions in supplements claiming to contain raspberry ketone by separating and identifying carbohydrates after derivatization csic.es.

Reactivity Profiles and Mechanistic Investigations of 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One

Chemical Transformations of the Butanone Moiety

The butanone portion of the molecule contains two reactive centers: the carbonyl group of the ketone and the hydroxyl group.

The ketone's carbonyl group is a primary site for nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial positive charge on the oxygen, makes the carbonyl carbon an electrophilic center.

One of the characteristic reactions of ketones is the aldol (B89426) condensation . wikipedia.orgucla.edu In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule. However, in the case of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, intramolecular reactions could also be envisioned, potentially leading to cyclic products. A crossed aldol condensation can occur if the ketone reacts with a different carbonyl compound, for instance, an aldehyde that cannot enolize, such as benzaldehyde, in a Claisen-Schmidt condensation. ucla.edulibretexts.org

The ketone functionality can also undergo various nucleophilic addition reactions . For example, it can react with Grignard reagents to form tertiary alcohols or with hydrogen cyanide to form cyanohydrins. ck12.org

The tertiary hydroxyl group in this compound exhibits reactivity typical of tertiary alcohols.

A significant reaction of tertiary alcohols is dehydration to form an alkene. quora.combyjus.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through an E1 mechanism. byjus.comlibretexts.org Protonation of the hydroxyl group converts it into a good leaving group (water), which then departs to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields an alkene. The reaction conditions for dehydration of tertiary alcohols are generally milder than for primary or secondary alcohols. libretexts.org

The hydroxyl group can also be converted into a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride. This allows for subsequent nucleophilic substitution reactions. libretexts.org

Reactivity of the Aromatic Ring System

The reactivity of the 3-methoxyphenyl (B12655295) group is influenced by the directing effects of the methoxy (B1213986) group and the 4-hydroxy-2-oxobutyl substituent.

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.com The 4-hydroxy-2-oxobutyl group is an alkyl group, which is weakly activating and also an ortho-, para-director. aakash.ac.in

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to these substituents. The positions are numbered relative to the 4-hydroxy-2-oxobutyl group. The methoxy group is at position 3. Therefore, the positions most activated towards electrophilic attack are C2, C4, and C6. The C4 and C6 positions are ortho and para to the methoxy group, respectively. The C2 position is ortho to the alkyl substituent. The combined directing effects of both groups will favor substitution at these positions. Steric hindrance may play a role in determining the major product.

Position Directing Effect of 4-hydroxy-2-oxobutyl group Directing Effect of 3-methoxy group Overall Activation
C2Ortho-Activated
C4MetaOrthoActivated
C5ParaMetaDeactivated
C6OrthoParaHighly Activated

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally not favored for this molecule. chemistrysteps.comwikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to make it sufficiently electron-poor to be attacked by a nucleophile. chemistrysteps.comlibretexts.org The aromatic ring in this compound is substituted with electron-donating groups (methoxy and alkyl), making it electron-rich and thus unreactive towards nucleophiles in an SNAr reaction.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound are centered on the ketone and tertiary alcohol functionalities.

The ketone group can be readily reduced to a secondary alcohol using various reducing agents. fiveable.meacsgcipr.orgopenochem.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). fiveable.meopenochem.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. openochem.org The resulting product would be 4-(3-methoxyphenyl)butane-2,4-diol.

Reducing Agent Product Reaction Conditions
Sodium Borohydride (NaBH4)4-(3-methoxyphenyl)butane-2,4-diolTypically in an alcoholic solvent like methanol (B129727) or ethanol (B145695)
Lithium Aluminum Hydride (LiAlH4)4-(3-methoxyphenyl)butane-2,4-diolIn an aprotic ether solvent like diethyl ether or THF, followed by an aqueous workup

Table 2: Reduction of the Ketone Group

Oxidation of this compound is more complex. Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. byjus.combritannica.comlibretexts.org Oxidation would require the cleavage of a carbon-carbon bond, which necessitates harsh reaction conditions. byjus.combritannica.com

The ketone functional group is also generally resistant to oxidation. ck12.org However, under forcing conditions with strong oxidizing agents, oxidative cleavage of the butanone chain could occur.

No Publicly Available Research Found for Computational and Theoretical Studies of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational or theoretical chemistry studies were found for the chemical compound This compound .

Density Functional Theory (DFT) calculations for its molecular geometry and electronic structure.

Conformational analysis or energy landscape mapping.

Molecular Electrostatic Potential (MEP) maps or charge distribution studies.

Frontier Molecular Orbital (FMO) analysis.

Molecular Dynamics (MD) simulations detailing its dynamic behavior or the effects of solvents.

While computational studies have been conducted on structurally related isomers and similar compounds—such as those with methoxy and hydroxyl groups at different positions on the phenyl ring (e.g., 4-Hydroxy-4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone, or compounds derived from vanillin)—this information cannot be used to accurately describe this compound. The specific placement of the methoxy group at the 3-position of the phenyl ring significantly influences the molecule's electronic properties, conformation, and intermolecular interactions, making data from other isomers scientifically non-transferable.

Consequently, due to the absence of specific research findings for this compound, it is not possible to generate the requested scientifically accurate article with detailed data tables and findings as per the provided outline.

Computational and Theoretical Chemistry Studies of 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One

Molecular Dynamics (MD) Simulations

Ligand-Protein Interaction Simulations

There are no available molecular docking or molecular dynamics (MD) simulation studies that specifically investigate the interaction of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one with any protein target. Such studies would typically provide insights into the binding affinity, conformational changes, and specific molecular interactions (like hydrogen bonds and hydrophobic contacts) between the compound and a protein's active site. Without these studies, it is not possible to detail its potential as a ligand for any specific protein.

QSAR (Quantitative Structure-Activity Relationship) Studies

No QSAR studies have been published that include this compound in their dataset. QSAR models are developed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. As no such analysis for this specific compound has been performed or published, there are no data on predictive models of its activity or the structural features that would modulate its potential biological effects.

Molecular Interactions and Mechanistic Studies of 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One in Vitro Focus

Mechanistic Investigations of Antioxidant Activity (In Vitro)

Detailed in vitro studies specifically elucidating the antioxidant mechanisms of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one are not extensively available in the public domain. However, research on the structurally similar and well-known compound zingerone (B1684294) [4-(4-hydroxy-3-methoxyphenyl)-2-butanone], offers insights into potential antioxidant activities. Zingerone, an active component of ginger, is recognized for its potent antioxidant capabilities, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. nih.govnih.gov It is suggested that zingerone's antioxidant properties may play a role in mitigating inflammatory conditions. nih.gov

Direct Free Radical Scavenging Mechanisms

There is a lack of specific in vitro studies detailing the direct free radical scavenging mechanisms of this compound. For the related compound zingerone, it has been noted that its chemical structure, being a phenolic alkanone, contributes to its antioxidant potential. nih.govtandfonline.com In vitro, zingerone has been shown to scavenge superoxide (B77818) (O(2)-) and hydroxyl (OH) radicals, although this direct scavenging effect was observed to be weak in one study. nih.gov The effectiveness of phenolic compounds as free radical scavengers is a subject of broad scientific investigation. archivesofmedicalscience.commdpi.com

Inhibition of Oxidative Enzyme Systems

Prevention of Lipid Peroxidation at the Molecular Level

Direct molecular-level studies on the prevention of lipid peroxidation by this compound are not specified in the available literature. In vitro analysis of zingerone showed that it suppressed lipid peroxidation only weakly. nih.gov This suggests that the primary antioxidant action of this class of compounds may not be through the direct prevention of lipid peroxidation but rather through other mechanisms.

In Vitro Anti-Inflammatory Mechanisms

While comprehensive in vitro studies on the anti-inflammatory mechanisms of this compound are limited, research on analogous compounds provides a framework for potential pathways. Natural compounds are frequently investigated for their anti-inflammatory properties in vitro using models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmdpi.com

Modulation of Inflammatory Cytokine Expression

Specific in vitro studies detailing the modulation of inflammatory cytokine expression by this compound are not available. However, studies on zingerone have demonstrated significant effects on cytokine levels. In a study on rats with lipopolysaccharide-induced inflammation, treatment with zingerone was found to attenuate plasma proinflammatory cytokines, including TNF-α, IL-1ß, IL-1α, IL-2, and IL-6, while increasing the anti-inflammatory cytokine IL-10. nih.govbohrium.com Another study in an adjuvant-induced arthritis model showed that zingerone administration significantly reduced the levels of NF-κB, TNF-α, IL-1β, and IL-6. tandfonline.com These studies, while not in vitro, suggest a potential mechanism for cytokine modulation.

Inhibition of Pro-Inflammatory Signaling Pathways

Direct in vitro evidence for the inhibition of pro-inflammatory signaling pathways by this compound is not documented. The anti-inflammatory effects of many natural compounds are often mediated through the inhibition of key signaling pathways like nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govmdpi.com For instance, zingerone has been shown to significantly reduce the levels of NF-κB in an animal model of rheumatoid arthritis, suggesting its potential to interfere with this critical pro-inflammatory signaling pathway. tandfonline.com

Cellular and Molecular Pathway Modulation (In Vitro)

An extensive review of scientific literature indicates a notable absence of specific in vitro research focused on the cellular and molecular pathway modulations of this compound. The following subsections detail the current status of research concerning its effects on key cellular processes.

Effects on Apoptotic and Anti-Apoptotic Protein Expression

Currently, there are no specific in vitro studies available in the peer-reviewed scientific literature that investigate the direct effects of this compound on the expression levels of apoptotic and anti-apoptotic proteins. Research has not yet characterized its potential interactions with key regulators of programmed cell death, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax) or the caspase cascade. Therefore, its role, if any, in modulating the intrinsic or extrinsic apoptotic pathways at the molecular level remains undetermined.

Table 1: Research Findings on Apoptotic Protein Expression

Protein TargetCell LineObserved Effect of this compoundReference
Apoptotic/Anti-Apoptotic ProteinsNot ApplicableNo data available in scientific literatureN/A

Influence on Cell Differentiation Processes

The influence of this compound on cellular differentiation processes in vitro is an area that has not been explored in published research. There is a lack of studies examining its potential to induce, inhibit, or otherwise modulate the differentiation of various cell types, such as osteoblasts, adipocytes, or neuronal cells. Consequently, its impact on the complex signaling pathways and gene expression changes that govern cell specialization is unknown.

Table 2: Research Findings on Cell Differentiation

Differentiation ProcessCell TypeObserved Effect of this compoundReference
General Cell DifferentiationNot ApplicableNo data available in scientific literatureN/A

Interactions with Reactive Nitrogen Species

There is no available scientific data from in vitro studies detailing the interactions between this compound and reactive nitrogen species (RNS), such as nitric oxide (NO) or peroxynitrite (ONOO⁻). Its capacity to act as a scavenger of these species, or its potential to influence their production or signaling pathways, has not been documented. Therefore, its role in modulating cellular processes influenced by RNS, including nitrosative stress, is not established.

Table 3: Research Findings on Reactive Nitrogen Species Interaction

Reactive Nitrogen SpeciesAssay TypeObserved Interaction with this compoundReference
Nitric Oxide, Peroxynitrite, etc.Not ApplicableNo data available in scientific literatureN/A

4 Hydroxy 4 3 Methoxyphenyl Butan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Value-Added Chemicals

There is no available information on the use of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one as a precursor for the synthesis of other chemicals.

Building Block for Complex Organic Molecules

No research could be found that utilizes this compound as a building block in the synthesis of more complex molecules.

Role in the Elaboration of Diverse Chemical Scaffolds

The role of this compound in the creation of diverse chemical scaffolds is not documented in the available literature.

Due to the lack of specific information for the requested compound, a data table of compound names mentioned in the article cannot be generated.

Future Directions and Emerging Research Avenues for 4 Hydroxy 4 3 Methoxyphenyl Butan 2 One

Development of Novel and Highly Efficient Synthetic Methodologies

Current synthetic routes to β-hydroxy ketones often rely on classical reactions like the aldol (B89426) condensation. For instance, a related compound, (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, has been synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone (B3395972) researchgate.net. While effective, these methods can present challenges in terms of yield, selectivity, and sustainability.

Future research is poised to focus on developing more advanced and efficient synthetic strategies. Key avenues for exploration include:

Asymmetric Synthesis: The chiral center at the C4 position offers the opportunity to develop stereoselective syntheses. The use of chiral catalysts, such as proline-derivatives or metal complexes with chiral ligands, in aldol reactions could provide enantiomerically enriched or pure forms of the compound. This is crucial for applications where stereochemistry dictates biological activity.

Biocatalysis: Employing enzymes, such as aldolases or engineered yeast, could offer a green and highly selective alternative to traditional chemical synthesis. Biocatalytic methods operate under mild conditions and can provide high enantiopurity, reducing the need for complex purification steps.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reproducibility. A flow-based process for the synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one could lead to higher throughput and better control over reaction parameters, ultimately improving efficiency.

Synthesis StrategyPotential Advantages
Asymmetric CatalysisHigh enantioselectivity, access to specific stereoisomers.
BiocatalysisGreen chemistry, high selectivity, mild reaction conditions.
Flow ChemistryImproved safety, scalability, reproducibility, and efficiency.

In-Depth Mechanistic Studies on Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is essential for optimizing synthetic protocols and predicting its chemical behavior. The presence of multiple reactive sites—the hydroxyl group, the carbonyl group, and the aromatic ring—allows for a rich and complex reactivity profile.

Future mechanistic studies should aim to:

Elucidate Aldol Reaction Pathways: Investigate the kinetics and thermodynamics of its formation via aldol condensation to gain precise control over the reaction outcome and minimize side-product formation.

Map Subsequent Reactivity: Systematically study its behavior under various reaction conditions (e.g., oxidation, reduction, dehydration, substitution) to understand the selectivity for each functional group. For example, the reduction of the ketone can lead to a diol, while dehydration can yield an α,β-unsaturated ketone.

Investigate Stereocontrol: For asymmetric syntheses, detailed mechanistic studies can reveal the factors that govern stereoselectivity, enabling the rational design of more effective chiral catalysts.

Advanced Computational Modeling for Predictive Understanding

In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. For closely related compounds like 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), computational chemistry using Density Functional Theory (DFT) has been successfully applied to evaluate thermodynamic and physicochemical properties ulster.ac.uknih.gov.

Applying similar advanced computational modeling to this compound represents a significant future research avenue. Such studies would enable:

Prediction of Physicochemical Properties: Calculation of key parameters such as pKa, solubility, and partition coefficients (logP), which are vital for understanding its behavior in different environments nih.gov.

Reactivity and Spectral Analysis: Modeling of frontier molecular orbitals (HOMO-LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, providing insights into its chemical reactivity ulster.ac.uk. Furthermore, theoretical calculations can help in the interpretation of experimental spectra (NMR, IR).

Conformational Analysis: Determining the most stable conformers of the molecule and the energy barriers between them can provide a deeper understanding of its structure-property relationships ulster.ac.uk.

Computational TargetPredicted InformationRelevance
DFT CalculationspKa, logP, SolubilityPredicts behavior in biological and chemical systems. ulster.ac.uknih.gov
Frontier Orbitals (HOMO/LUMO)Electron density, sites of reactivityGuides synthetic modifications and predicts reaction outcomes. ulster.ac.uk
Conformational SearchLow-energy structures, rotational barriersUnderstands molecular shape and its influence on properties. ulster.ac.uk

Exploration of New Applications as a Chemical Precursor

The molecular architecture of this compound makes it a valuable building block for the synthesis of more complex molecules. Its structural similarity to natural compounds like Zingerone (B1684294) (from ginger) and its synthesis from vanillin (B372448) suggest its potential as a precursor in various fields researchgate.netresearchgate.net.

Emerging research should focus on leveraging this compound as a versatile chemical precursor:

Agrochemicals: Given that a structurally similar compound, cue lure, is used as an insect attractant, this molecule could serve as a starting point for the development of new, effective, and potentially biodegradable pest control agents researchgate.net.

Pharmaceuticals: The β-hydroxy ketone moiety is a common feature in many biologically active natural products and synthetic drugs. The compound could be used as a scaffold to synthesize novel therapeutic agents.

Fine Chemicals: Its pleasant aromatic characteristics suggest potential applications in the fragrance and flavor industry, either directly or as a precursor to other aroma compounds.

Design and Synthesis of Structurally Modified Analogues with Enhanced Properties

Systematic structural modification is a proven strategy for optimizing the properties of a lead compound. By creating a library of analogues of this compound, researchers can probe structure-activity relationships and develop new molecules with enhanced or entirely new functionalities.

Future directions in this area include:

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, nitro groups, alkyl groups) onto the methoxyphenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological activity.

Side-Chain Modification: Altering the length or branching of the butanone chain can impact its physical properties and how it interacts with biological targets.

Functional Group Transformation: Converting the ketone or hydroxyl group into other functionalities (e.g., esters, ethers, oximes, hydrazones) opens up a vast chemical space for exploration, potentially leading to compounds with improved stability, bioavailability, or novel applications chemspider.com. The synthesis of triazole or chalcone (B49325) derivatives, as has been done with the parent vanillin structure, could yield compounds with interesting bioactive properties researchgate.net.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.